(R)-(+)-Sch 23390-d3 Hydrochloride
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Overview
Description
SCH-23390-d3 (hydrochloride) is a deuterated form of SCH-23390, a selective dopamine D1-like receptor antagonist. It is widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. The compound is known for its high affinity and selectivity towards dopamine D1 and D5 receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-23390-d3 (hydrochloride) involves the incorporation of deuterium atoms into the SCH-23390 molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available precursor, 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium. This step is typically carried out using deuterated reagents such as deuterium gas or deuterated solvents under specific reaction conditions.
Hydrochloride Formation: The deuterated compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of SCH-23390-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to deuteration using industrial-scale reactors.
Purification: The deuterated product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
SCH-23390-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
SCH-23390-d3 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies investigating the role of dopamine receptors in cellular signaling and neurotransmission.
Medicine: Utilized in pharmacological research to understand the effects of dopamine receptor antagonists in various neurological and psychiatric disorders.
Industry: Applied in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
SCH-23390-d3 (hydrochloride) exerts its effects by selectively binding to dopamine D1-like receptors (D1 and D5). This binding inhibits the activation of these receptors, thereby modulating dopamine-mediated signaling pathways. The compound’s high affinity for D1 and D5 receptors makes it a valuable tool for studying dopamine-related processes.
Comparison with Similar Compounds
Similar Compounds
SCH-23390: The non-deuterated form of SCH-23390-d3, also a selective dopamine D1-like receptor antagonist.
SKF-38393: A selective dopamine D1 receptor agonist used in similar research applications.
Raclopride: A selective dopamine D2 receptor antagonist, often used in studies comparing D1 and D2 receptor functions.
Uniqueness
SCH-23390-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly useful in studies requiring precise control over metabolic pathways and receptor interactions.
Properties
Molecular Formula |
C17H19Cl2NO |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Origin of Product |
United States |
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